

Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond

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Compound of Interest

Compound Name: *Einecs 262-181-4*

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[City, State] – [Date] – The heterocyclic compound pyridazinone is emerging as a powerhouse in chemical research, demonstrating significant potential across a spectrum of applications, from cutting-edge drug development to innovative agricultural solutions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of pyridazinones, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a ketone group, offers a versatile scaffold for chemical modification. This structural adaptability has allowed for the synthesis of a vast library of derivatives, many of which exhibit potent biological activities.

Medicinal Chemistry: A Hub of Therapeutic Potential

Pyridazinone derivatives have shown remarkable promise in a multitude of therapeutic areas, acting on a diverse range of molecular targets. Researchers are actively exploring their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Uncontrolled Cell Growth

In the realm of oncology, pyridazinones have demonstrated significant potential as inhibitors of key signaling pathways involved in tumor progression and angiogenesis. One of the most promising targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of blood vessel formation that supplies tumors with essential nutrients.

A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their ability to inhibit VEGFR-2. Notably, compound 17a showed potent inhibitory activity against VEGFR-2.^[1] The anticancer activity of these compounds is often assessed through cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. Several pyridazinone derivatives have demonstrated significant growth inhibition against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer.^[1] For instance, compound 10l exhibited growth inhibition percentages ranging from 62.21% to 100.14% and induced cell cycle arrest in the G0-G1 phase in A549/ATCC lung cancer cells.^[1]

Compound	Target	IC50 (nM)	Cancer Cell Line	Growth Inhibition (%)	Reference
17a	VEGFR-2	-	Melanoma, NSCLC, Prostate, Colon	-	^[1]
10l	-	-	A549/ATCC (NSCLC)	62.21 - 100.14	^[1]
IX(a-c)	VEGFR-2	60.70 - 1800	-	-	^[1]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Pyridazinone-based inhibitors can block this pathway, thereby cutting off the tumor's blood supply.



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References

- 1. MTT assay protocol | Abcam [abcam.com]
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